

(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid synthesis protocol

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Compound of Interest

Compound Name:	(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
Cat. No.:	B1438453

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An In-depth Technical Guide to the Synthesis of **(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex organic molecules through cross-coupling reactions.^{[1][2]} This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in established chemical principles. We will explore a robust and accessible synthetic route, delve into the mechanistic underpinnings of the key reaction steps, and provide detailed procedures for synthesis, purification, and characterization. This document is designed to empower researchers with the practical knowledge and theoretical understanding necessary to confidently and successfully synthesize **(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid** for applications in drug discovery and development.^{[3][4]}

Introduction: The Significance of Aryl Boronic Acids in Modern Synthesis

Aryl boronic acids and their derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][5]} This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of a vast array of organic molecules, including many pharmaceuticals.^{[1][6]} The stability, low toxicity, and broad functional group tolerance of boronic acids make them highly desirable reagents in drug discovery programs.^{[1][4]}

The target molecule, **(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid**, incorporates a thiomorpholine moiety. The thiomorpholine group is of particular interest in medicinal chemistry as a bioisostere for the morpholine group, with the sulfur atom potentially modulating lipophilicity, metabolic stability, and receptor interactions.^[7]

This guide will focus on a widely applicable and reliable two-step synthetic sequence:

- Amide Formation: The synthesis of 4-(4-bromobenzoyl)thiomorpholine from 4-bromobenzoyl chloride and thiomorpholine.
- Miyaura Borylation: The palladium-catalyzed cross-coupling of the resulting aryl bromide with a boron source to yield the final boronic acid derivative.

Mechanistic Insights: Understanding the Chemistry

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Nucleophilic Acyl Substitution: The Amide Bond Formation

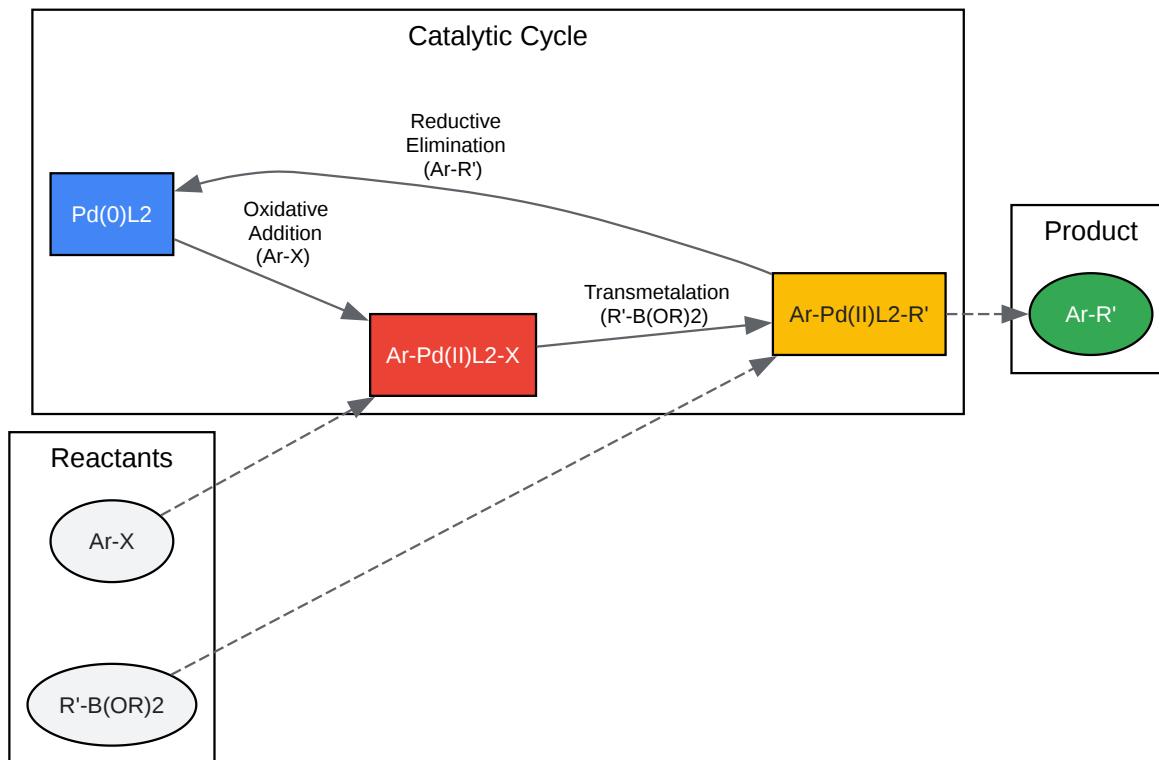
The initial step involves the reaction of an acid chloride (4-bromobenzoyl chloride) with a secondary amine (thiomorpholine). This is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of thiomorpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by a base to neutralize the generated HCl, affords the stable amide product.

The Suzuki-Miyaura Catalytic Cycle

The core of the second step is the Suzuki-Miyaura cross-coupling reaction.[5][8] While the exact ligation state of the palladium catalyst can be complex, the generally accepted mechanism involves three key steps:[5][8][9]

- Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) species.[5][8]
- Transmetalation: The organic group from the organoboron reagent (in this case, the boronic acid pinacol ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.[8]
- Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Visualizing the Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[\[10\]](#)[\[11\]](#) Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.[\[13\]](#)[\[14\]](#)

Reagents and Materials

Reagent	Molar Mass (g/mol)	CAS Number	Key Properties
4-Bromobenzoyl chloride	219.46	586-75-4	Corrosive, moisture sensitive
Thiomorpholine	103.17	123-90-0	Flammable, irritant
Triethylamine	101.19	121-44-8	Flammable, corrosive
Dichloromethane (DCM)	84.93	75-09-2	Volatile, suspected carcinogen
4-(4-Bromobenzoyl)thiomorpholine	286.18	-	Intermediate
Bis(pinacolato)diboron (B ₂ pin ₂)	253.94	73183-34-3	Moisture sensitive
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl ₂)	731.70	72287-26-4	Air and moisture sensitive
Potassium Acetate (KOAc)	98.14	127-08-2	Hygroscopic
1,4-Dioxane	88.11	123-91-1	Flammable, peroxide former

Step 1: Synthesis of 4-(4-Bromobenzoyl)thiomorpholine

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add thiomorpholine (1.0 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane (DCM).
- Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

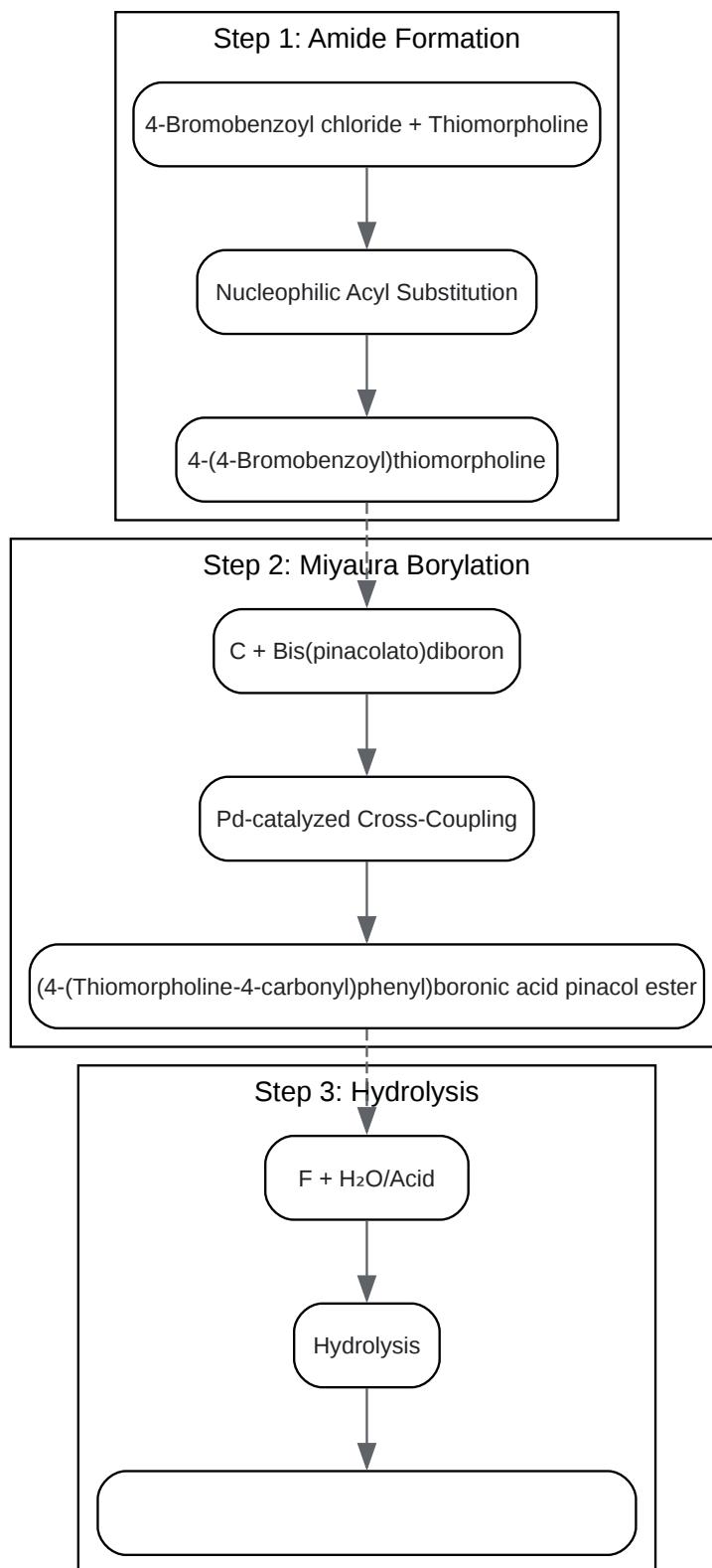
Step 2: Synthesis of (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid pinacol ester

- Reaction Setup: In a Schlenk flask, combine 4-(4-bromobenzoyl)thiomorpholine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
- Solvent Addition: Evacuate and backfill the flask with an inert atmosphere three times. Add anhydrous 1,4-dioxane via syringe.
- Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
- Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
- Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to (4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid

- Hydrolysis: Dissolve the purified pinacol ester in a mixture of acetone and water. Add an acid such as HCl and stir at room temperature.
- Isolation: The boronic acid may precipitate out of solution. If so, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent.

Visualizing the Synthetic Workflow



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Caption: A streamlined workflow for the synthesis of the target compound.

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will confirm the presence of the aromatic and thiomorpholine protons and their expected splitting patterns.
 - ^{13}C NMR: Will show the expected number of carbon signals.
 - ^{11}B NMR: This is a crucial technique for characterizing boronic acids.[15][16] A signal in the range of 28-34 ppm is characteristic of a trigonal planar boronic acid, while a tetrahedral boronate ester will appear further upfield.[16][17]
- Mass Spectrometry (MS): Will confirm the molecular weight of the product.
- Infrared (IR) Spectroscopy: Will show characteristic peaks for the amide carbonyl group and the B-O bonds.

Conclusion

The synthesis of **(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid** is a readily achievable process for a competent organic chemist. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this valuable building block for use in a variety of synthetic applications, particularly in the development of novel therapeutic agents. The versatility of the Suzuki-Miyaura coupling and the interesting properties of the thiomorpholine moiety make this compound a valuable addition to the synthetic chemist's toolbox.

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